Enhanced Lipophilicity (XLogP3-AA) Compared to Non-Chlorinated Pyridyl and Phenyl Analogs
The compound exhibits a calculated XLogP3-AA value of 2.2 [1]. In contrast, a key comparator, 3-chloro-6-phenoxypyridazine, has a calculated XLogP3-AA of 2.8 [2], indicating a difference in lipophilicity of -0.6 log units. This variance in a key drug-likeness metric underscores that the 5-chloro-pyridyl moiety modulates lipophilicity differently than a phenyl or other heteroaryl groups, which can critically influence membrane permeability, target engagement, and off-target binding in biological systems.
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 3-Chloro-6-phenoxypyridazine (CAS 1490-44-4): 2.8 |
| Quantified Difference | Difference of -0.6 log units |
| Conditions | Computed by PubChem release 2025.09.15 (XLogP3 3.0) [REFS-1, REFS-2] |
Why This Matters
For scientific selection, a 0.6 difference in XLogP is significant; it can alter the compound's distribution coefficient, affecting its performance in assays requiring specific lipophilic profiles (e.g., blood-brain barrier penetration, membrane protein interactions).
- [1] PubChem. (2025). Compound Summary for CID 6409787, 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine. View Source
- [2] PubChem. (2025). Compound Summary for CID 78146, 3-Chloro-6-phenoxypyridazine. View Source
